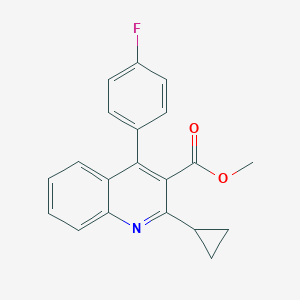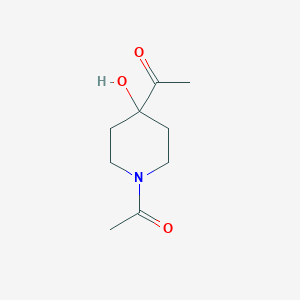
1,4-Diacetyl-4-hydroxypiperidine
Übersicht
Beschreibung
1,4-Diacetyl-4-hydroxypiperidine (DAHP) is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a derivative of piperidine and is also known as N-acetylnorapomorphine. DAHP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of DAHP involves its interaction with dopamine receptors in the brain. DAHP acts as a partial agonist at these receptors, meaning that it can activate them to a certain extent but not fully. This results in a modulatory effect on dopamine signaling, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
DAHP has been shown to have a range of biochemical and physiological effects, including modulation of dopamine signaling, changes in synaptic plasticity, and alterations in gene expression. These effects can have implications for a range of physiological processes, including mood regulation, reward processing, and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DAHP in lab experiments is its specificity for dopamine receptors. This allows researchers to selectively study the effects of dopamine signaling without the confounding effects of other neurotransmitters. However, one limitation of using DAHP is its relatively low potency and efficacy compared to other dopamine agonists. This can make it less effective for certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on DAHP. One area of interest is the development of more potent and selective DAHP derivatives for use in research. Another potential direction is the study of the effects of DAHP on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, DAHP may have potential therapeutic applications for the treatment of mood disorders and addiction, which could be explored in future research.
Wissenschaftliche Forschungsanwendungen
DAHP has been widely used in scientific research as a tool to study the mechanisms of action of various drugs and neurotransmitters. It has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. DAHP has also been used to study the effects of drugs such as cocaine and amphetamines on dopamine signaling.
Eigenschaften
CAS-Nummer |
132945-52-9 |
|---|---|
Produktname |
1,4-Diacetyl-4-hydroxypiperidine |
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethanone |
InChI |
InChI=1S/C9H15NO3/c1-7(11)9(13)3-5-10(6-4-9)8(2)12/h13H,3-6H2,1-2H3 |
InChI-Schlüssel |
QXWURQKOENDEDO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCN(CC1)C(=O)C)O |
Kanonische SMILES |
CC(=O)C1(CCN(CC1)C(=O)C)O |
Synonyme |
4-Piperidinol, 1,4-diacetyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

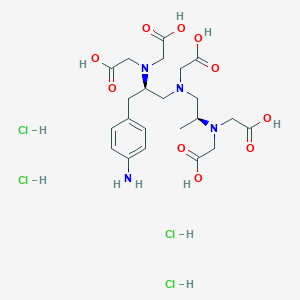
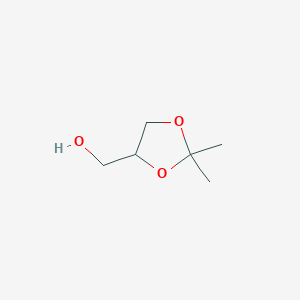
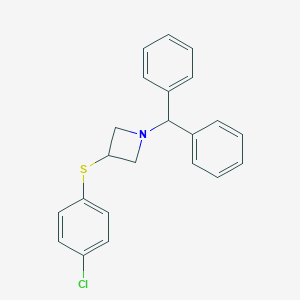
![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)

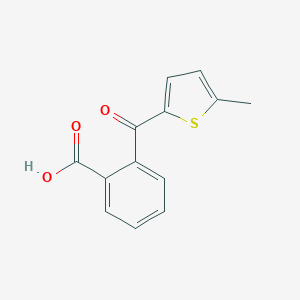
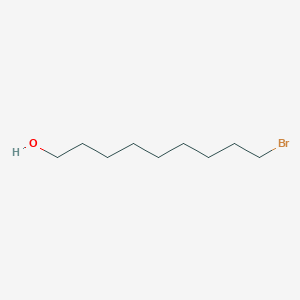
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)
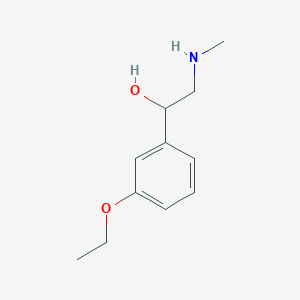
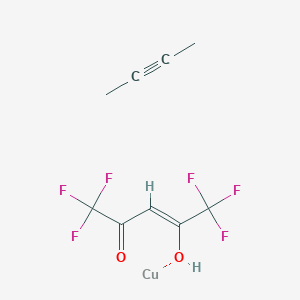

![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)
